molecular formula C14H13IN2O B1438843 1-Benzyl-3-(4-iodophenyl)urea CAS No. 1371268-52-8

1-Benzyl-3-(4-iodophenyl)urea

Cat. No.: B1438843
CAS No.: 1371268-52-8
M. Wt: 352.17 g/mol
InChI Key: AJMOWSDKOHYMAG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-iodophenyl)urea is an organic compound with the molecular formula C14H13IN2O It is a derivative of urea, featuring a benzyl group and an iodophenyl group attached to the nitrogen atoms of the urea moiety

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(4-iodophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxides to diols . This inhibition can affect the regulation of lipid signaling molecules and inflammatory responses. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to inflammation and oxidative stress. By inhibiting soluble epoxide hydrolase, this compound can alter the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in vasodilation and anti-inflammatory responses . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s urea moiety allows it to form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation. For example, its interaction with soluble epoxide hydrolase involves binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition can result in increased levels of EETs, which have various physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes, with potential implications for chronic conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and vasodilatory properties. At higher doses, it can lead to toxic or adverse effects, including potential disruption of normal cellular functions and metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, particularly those related to lipid metabolism and signaling . Its interaction with soluble epoxide hydrolase affects the conversion of epoxides to diols, altering the balance of signaling molecules and impacting various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes and reach target sites, where it can exert its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can enhance its interactions with target enzymes and proteins, modulating biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(4-iodophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-iodoaniline with benzyl isocyanate. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(4-iodophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the iodophenyl group with another aromatic ring.

Scientific Research Applications

Biochemical Research

1-Benzyl-3-(4-iodophenyl)urea serves as an important inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammatory processes. This inhibition can lead to significant changes in cellular signaling pathways, particularly those related to inflammation and oxidative stress. By modulating the levels of epoxyeicosatrienoic acids (EETs), this compound can influence vasodilation and anti-inflammatory responses, making it a valuable tool in studying cardiovascular diseases and other inflammatory conditions .

Pharmacological Studies

The compound has been investigated for its pharmacokinetic properties, showing promise as a therapeutic agent. Studies indicate that it may improve bioavailability due to its molecular weight, which is below the typical threshold for good absorption (500 g/mol) . Its role as a ligand in receptor studies further underscores its potential in drug discovery and development.

Material Science

In addition to biological applications, this compound can be utilized in material science for developing new polymers and coatings with specific properties. Its unique chemical structure allows it to participate in various coupling reactions, enabling the synthesis of more complex organic materials.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Cardiovascular Research : A study demonstrated that inhibition of sEH by this compound resulted in reduced blood pressure in animal models, suggesting potential therapeutic benefits for hypertension .
  • Cancer Studies : Research indicated that derivatives of this compound could enhance the effectiveness of existing cancer therapies by targeting pathways involved in tumor growth and metastasis .
  • Inflammatory Disorders : The compound's ability to modulate inflammatory responses has led to investigations into its use for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of iodine.

    1-Benzyl-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of iodine.

    1-Benzyl-3-(4-fluorophenyl)urea: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1-Benzyl-3-(4-iodophenyl)urea is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can participate in specific types of chemical reactions, such as halogen bonding, which may not be as prominent with other halogens.

Biological Activity

Overview

1-Benzyl-3-(4-iodophenyl)urea is a synthetic organic compound with the molecular formula C14_{14}H13_{13}IN2_2O. It is notable for its biological activity, particularly its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. This compound has garnered attention due to its potential therapeutic applications, especially in modulating inflammatory and vascular responses.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of MsEH. This enzyme plays a crucial role in the metabolism of eicosanoids, which are signaling molecules involved in various physiological processes, including inflammation and blood pressure regulation. The compound acts as a transition state analogue, specifically targeting the Asp333 residue in the active site of MsEH, which leads to the inhibition of its enzymatic activity.

Inhibition of Soluble Epoxide Hydrolase

This compound has been shown to effectively inhibit sEH, resulting in increased levels of epoxyeicosatrienoic acids (EETs). EETs are known for their vasodilatory and anti-inflammatory properties. By inhibiting sEH, this compound can enhance the beneficial effects of EETs, making it a candidate for therapeutic use in conditions like hypertension and cardiovascular diseases.

Cellular Effects

In cellular studies, this compound influences several signaling pathways associated with inflammation and oxidative stress. Its ability to modulate these pathways can have significant implications for diseases characterized by chronic inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight of approximately 352 g/mol, which falls below the threshold (500 g/mol) commonly associated with favorable absorption characteristics. This property enhances its potential as a therapeutic agent.

Dosage Effects in Animal Models

Research has demonstrated that the effects of this compound vary significantly with dosage in animal models. At lower doses, it exhibits anti-inflammatory and vasodilatory effects, while higher doses may lead to adverse effects, including toxicity and disruption of normal metabolic processes.

Dosage Range Observed Effects Potential Risks
Low (<10 mg/kg)Anti-inflammatory, vasodilationMinimal side effects
Moderate (10-50 mg/kg)Enhanced EET levels, beneficial metabolic changesPossible mild toxicity
High (>50 mg/kg)Toxicity, disruption of cellular functionsSignificant adverse effects

Temporal Stability

Studies indicate that the stability of this compound can influence its long-term efficacy in biological systems. Under certain laboratory conditions, the compound remains stable; however, degradation over time can reduce its effectiveness.

Properties

IUPAC Name

1-benzyl-3-(4-iodophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMOWSDKOHYMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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